5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane
Description
5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane is a bicyclic heterocyclic compound featuring a pyrimidine ring substituted with a trifluoromethyl group at the 4-position, fused to a 2-oxa-5-azabicyclo[2.2.1]heptane scaffold.
Properties
IUPAC Name |
5-[4-(trifluoromethyl)pyrimidin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O/c11-10(12,13)8-1-2-14-9(15-8)16-4-7-3-6(16)5-17-7/h1-2,6-7H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTATUMTOSJZJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C3=NC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the pyrimidine ring with a trifluoromethyl group. This can be achieved through the trifluoromethylation of pyrimidine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The bicyclic structure is then introduced through a series of cyclization reactions, often involving Diels-Alder reactions and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production. The reaction conditions are carefully controlled to minimize side reactions and maximize the desired product yield .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects . This allows the compound to modulate biological pathways and exert its effects at the molecular level .
Comparison with Similar Compounds
Pyrimidine-Substituted Derivatives
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
- Structure : Differs in pyrimidine substituents (6-chloro, 2-cyclopropyl vs. 4-trifluoromethyl).
- Molecular Formula : C₁₂H₁₄ClN₃O (MW: 251.71 g/mol) .
- Key Differences : Chloro and cyclopropyl groups may reduce metabolic stability compared to the electron-withdrawing trifluoromethyl group in the target compound.
- Molecular Formula: C₆H₉ClF₃NO (MW: 203.59 g/mol) .
Bicyclo[2.2.1]heptane Derivatives with Alternative Functional Groups
- 2-Oxa-5-azabicyclo[2.2.1]heptane Oxalate Structure: Oxalate salt form of the bicyclo core without pyrimidine substituents. Molecular Formula: C₇H₁₁NO₅ (MW: 189.17 g/mol) . Key Differences: Enhanced solubility due to the oxalate counterion but lacks the bioactive pyrimidine moiety.
- (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride Structure: Stereoisomeric hydrochloride salt (1R,4R configuration). Molecular Formula: C₅H₁₀ClNO (MW: 135.59 g/mol) . Key Differences: Stereochemistry impacts receptor binding; the (1R,4R) configuration may exhibit distinct pharmacokinetic profiles compared to non-chiral analogs.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Features |
|---|---|---|---|---|
| Target Compound | C₉H₁₀F₃N₃O | ~249.2* | 4-Trifluoromethylpyrimidinyl | Moderate (neutral form) |
| 5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-... | C₁₂H₁₄ClN₃O | 251.71 | 6-Chloro, 2-cyclopropyl | Lipophilic |
| (1R,3S,4S)-3-(Trifluoromethyl)-... Hydrochloride | C₆H₉ClF₃NO | 203.59 | Bicyclo-attached trifluoromethyl | High (ionic form) |
| 2-Oxa-5-azabicyclo[2.2.1]heptane Oxalate | C₇H₁₁NO₅ | 189.17 | Oxalate counterion | High (salt form) |
*Calculated based on structural formula.
Biological Activity
5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane is a heterocyclic compound that incorporates a trifluoromethyl-substituted pyrimidine moiety within a bicyclic framework. This unique structure suggests potential applications in medicinal chemistry, particularly in targeting various biological pathways due to its ability to interact with enzymes and receptors.
Structural Characteristics
The compound features:
- Pyrimidine Ring : The presence of the pyrimidine ring is significant for biological activity, as it can participate in hydrogen bonding and π-π interactions with biological macromolecules.
- Trifluoromethyl Group : This group enhances lipophilicity and can improve the binding affinity of the compound to target sites.
- Bicyclic Framework : The bicyclic structure may influence conformational flexibility, potentially affecting its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of trifluoromethyl pyrimidine derivatives, which include compounds structurally similar to this compound. For example, a study reported that certain derivatives exhibited significant cytotoxicity against various cancer cell lines including PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 µg/mL, although their efficacy was lower than that of doxorubicin, a standard chemotherapy agent .
| Compound | Cell Line | IC50 (µg/mL) | Comparison |
|---|---|---|---|
| Example A | PC3 | 5 | Lower than Doxorubicin |
| Example B | K562 | 5 | Lower than Doxorubicin |
| Example C | HeLa | 5 | Lower than Doxorubicin |
| Example D | A549 | 5 | Lower than Doxorubicin |
Antifungal Activity
The antifungal properties of related trifluoromethyl pyrimidine derivatives have also been evaluated. In vitro tests demonstrated that certain compounds displayed high inhibition rates against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with some achieving inhibition rates comparable to established antifungals like tebuconazole .
| Compound | Pathogen | Inhibition Rate (%) | Comparison |
|---|---|---|---|
| Compound 1 | B. cinerea | 96.76 | Comparable to Tebuconazole |
| Compound 2 | S. sclerotiorum | 82.73 | Comparable to Tebuconazole |
Insecticidal Activity
Insecticidal tests have shown that certain trifluoromethyl pyrimidine derivatives exhibit effective mortality rates against pests such as Spodoptera frugiperda and Mythimna separata. These findings suggest potential applications in agricultural pest control .
The mechanisms underlying the biological activities of these compounds often involve:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer cell proliferation or fungal growth.
- Receptor Modulation : Interaction with specific receptors can alter signaling pathways, leading to apoptosis in cancer cells.
Case Studies
Several case studies have focused on the synthesis and evaluation of similar compounds:
- Synthesis and Bioactivity : A study synthesized a series of trifluoromethyl pyrimidine derivatives and assessed their bioactivities, finding promising anticancer and antifungal effects.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed insights into how modifications to the pyrimidine ring and trifluoromethyl group influence biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
